molecular formula C6H11BrO3 B8659989 Ethyl 2-bromo-3-hydroxybutanoate CAS No. 62317-34-4

Ethyl 2-bromo-3-hydroxybutanoate

Cat. No. B8659989
Key on ui cas rn: 62317-34-4
M. Wt: 211.05 g/mol
InChI Key: OXNJTHYNYAMYOZ-UHFFFAOYSA-N
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Patent
US04411912

Procedure details

To a mixture of 10 g of ethyl crotonate, 40 ml of dioxane and 60 ml of water, at 0°, is slowly added 15 g of N-bromosuccinimide. After addition is complete, the reaction is allowed to stand at RT for 17 hr with stirring. The reaction is taken up in ether, washed with water and saturated sodium sulfite, dried over magnesium sulfate and evaporated under reduced pressure to yield ethyl 2-bromo-3-hydroxybutanoate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC)(=O)/[CH:2]=C/C.O1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.[OH2:15].[Br:16]N1C(=O)CCC1=O>CCOCC>[Br:16][CH:14]([CH:1]([OH:6])[CH3:2])[C:13]([O:12][CH2:11][CH3:10])=[O:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°
ADDITION
Type
ADDITION
Details
After addition
WASH
Type
WASH
Details
washed with water and saturated sodium sulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC(C(=O)OCC)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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